molecular formula C15H17F3N2O3 B6170609 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1214051-72-5

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B6170609
CAS RN: 1214051-72-5
M. Wt: 330.3
InChI Key:
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Description

4-{[Methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide is a small molecule that has been used in various scientific research applications, including as a potential drug candidate. It has a molecular weight of 327.37 g/mol, and its structure is composed of an amide group, an oxooxolan-3-yl group, and a trifluoroethyl group. This molecule has been studied for its ability to interact with various proteins and enzymes, as well as its potential to modulate cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide is complex and not fully understood. It is believed to interact with various proteins and enzymes, such as the protein kinase C (PKC) and the cyclic adenosine monophosphate (cAMP) pathway. It is also believed to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide are not fully understood. However, it has been shown to inhibit the growth of various cancer cell lines, as well as other cell lines. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which allows for long-term storage and use. Additionally, it has a low toxicity, which makes it safe to use in laboratory experiments.
However, there are some limitations to using 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide in laboratory experiments. It is difficult to synthesize in large quantities, and its mechanism of action is not fully understood. Additionally, its effects on various cell types and proteins are not well-understood, which can make it difficult to interpret the results of laboratory experiments.

Future Directions

There are several potential future directions for the research and development of 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide. These include further exploration of its mechanism of action, identification of additional target proteins and enzymes, and exploration of its potential to be used in drug delivery systems. Additionally, further research could be done to investigate its effects on various cell types and its potential to be used as a drug candidate for the treatment of various diseases. Finally, further research could be done to investigate its potential to inhibit the growth of bacteria and fungi.

Synthesis Methods

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide can be synthesized using a condensation reaction between a 4-methylbenzamide derivative and a 2-oxooxolan-3-ylmethyl amine. This reaction requires a base, such as sodium hydroxide, to catalyze the reaction. The reaction produces a product with a yield of approximately 80%.

Scientific Research Applications

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide has been studied for its ability to interact with various proteins and enzymes, as well as its potential to modulate cell signaling pathways. It has been studied as a potential drug candidate for the treatment of cancers, such as glioblastoma, and other diseases. It has also been studied for its potential to be used in drug delivery systems, as well as its potential to inhibit the growth of bacteria and fungi.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide' involves the reaction of 4-aminobenzamide with methyl 2-oxooxalan-3-ylcarbamate, followed by the addition of 2,2,2-trifluoroethylamine to the resulting intermediate.", "Starting Materials": [ "4-aminobenzamide", "methyl 2-oxooxalan-3-ylcarbamate", "2,2,2-trifluoroethylamine" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with methyl 2-oxooxalan-3-ylcarbamate in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}benzamide.", "Step 2: To the intermediate obtained in step 1, 2,2,2-trifluoroethylamine is added and the reaction mixture is stirred at room temperature for a suitable period of time to form the final product, 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide.", "Step 3: The final product is purified by column chromatography or any other suitable method to obtain the pure compound." ] }

CAS RN

1214051-72-5

Product Name

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.3

Purity

95

Origin of Product

United States

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